4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid
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Overview
Description
4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid is a chemical compound that features a thiomorpholine ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid typically involves the reaction of thiomorpholine-4-carbonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to produce derivatives such as this compound derivatives.
Reduction: The thiomorpholine ring can be reduced to form thiomorpholine derivatives.
Substitution: The amino group on the benzoic acid can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives with various functional groups.
Reduction: Thiomorpholine derivatives with reduced sulfur atoms.
Substitution: Amino-substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid is similar to other compounds that contain thiomorpholine and benzoic acid moieties. Some of these similar compounds include:
4-(Morpholine-4-carbonyl)benzoic acid: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-(Thiomorpholine-4-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of the amino group.
Uniqueness: The presence of the thiomorpholine ring and the amino group on the benzoic acid moiety makes this compound unique compared to other similar compounds
Properties
IUPAC Name |
4-(thiomorpholine-4-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-11(16)9-1-3-10(4-2-9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNICDGVLOKMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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